2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
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Overview
Description
2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure features a benzoate ester linked to an isoindoline-1,3-dione through a propanamido group, with a methoxyethyl substituent enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE typically involves a multi-step process:
Formation of Isoindoline-1,3-dione: This step involves the reaction of phthalic anhydride with ammonia or an amine to form the isoindoline-1,3-dione core.
Attachment of Propanamido Group: The isoindoline-1,3-dione is then reacted with 3-bromopropanoic acid or its derivatives to introduce the propanamido linkage.
Esterification: The final step involves the esterification of the resulting compound with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-butyric acid
Uniqueness
2-METHOXYETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is unique due to the presence of the methoxyethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for more versatile applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-28-12-13-29-21(27)14-6-8-15(9-7-14)22-18(24)10-11-23-19(25)16-4-2-3-5-17(16)20(23)26/h2-9H,10-13H2,1H3,(H,22,24) |
InChI Key |
OBOGEDNEYCXRPM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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